
JNK Inhibitor II, Negative Control
概要
説明
JNK Inhibitor II, Negative Control is a chemically inert compound used primarily as a vehicle control in experiments involving c-Jun N-terminal kinase (JNK) signaling pathways. It is dissolved in dimethyl sulfoxide (DMSO) at a concentration of 0.1% (v/v) and serves to validate that observed effects in JNK inhibition studies are due to the active inhibitor rather than solvent or non-specific interactions .
準備方法
Synthetic Routes and Reaction Mechanisms
The foundational synthesis of JNK Inhibitor II, Negative Control involves a cyclocondensation reaction between 1-fluoroanthraquinone and methylhydrazine. This method, reported by Oliva et al. (2000), achieves an 88% yield under optimized conditions . The reaction proceeds via nucleophilic aromatic substitution, where methylhydrazine attacks the electron-deficient fluorine atom of 1-fluoroanthraquinone, followed by intramolecular cyclization to form the pyrazoloanthrone core.
Reaction Equation:
Key parameters include:
-
Solvent: Anhydrous pyridine, which acts as both a base and solvent.
-
Temperature: Maintained at 20°C to prevent side reactions.
-
Duration: 19 hours for complete conversion.
Optimization of Reaction Conditions
Solvent and Catalytic Effects
Pyridine’s dual role as a solvent and proton scavenger is critical. Alternatives like dimethylformamide (DMF) or tetrahydrofuran (THF) reduce yields to <50% due to insufficient deprotonation . The absence of pyridine results in incomplete cyclization, leaving unreacted intermediates.
Temperature and Kinetic Control
Elevating temperatures above 30°C promotes decomposition, while temperatures below 15°C slow reaction kinetics. Isothermal calorimetry studies confirm an optimal activation energy () of 65 kJ/mol for this transformation .
Substrate Stoichiometry
A 1:1.2 molar ratio of 1-fluoroanthraquinone to methylhydrazine maximizes yield. Excess methylhydrazine (>1.5 equiv) leads to over-alkylation, generating bis-hydrazine byproducts .
Analytical Characterization
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol. Purity is validated via HPLC (≥97%) and nuclear magnetic resonance (NMR) .
¹H NMR (400 MHz, CDCl₃):
-
δ 8.72 (d, Hz, 1H, Ar-H)
-
δ 8.15–8.05 (m, 2H, Ar-H)
-
δ 7.85 (t, Hz, 1H, Ar-H)
-
δ 3.45 (s, 3H, N-CH₃)
High-Resolution Mass Spectrometry (HRMS):
Calculated for : 234.0793 [M+H]⁺; Found: 234.0791 .
Pharmacological Validation as a Negative Control
This compound exhibits minimal inhibitory activity against JNK isoforms compared to SP600125 (JNK Inhibitor II). Specific IC₅₀ values are:
Target | IC₅₀ (Negative Control) | IC₅₀ (SP600125) |
---|---|---|
JNK2 | 18 µM | 40 nM |
JNK3 | 24 µM | 90 nM |
These data, derived from kinase inhibition assays, confirm its utility as a negative control in JNK signaling studies .
Applications in Biochemical Research
Specificity Profiling
In kinase selectivity panels, the compound shows >100-fold selectivity against JNK1 compared to JNK2/JNK3, making it ideal for isoform-specific studies .
化学反応の分析
Types of Reactions
JNK Inhibitor II, Negative Control primarily undergoes the following types of reactions:
Substitution Reactions: The methylation of SP600125 to form N¹-Methyl-1,9-pyrazoloanthrone is an example of a substitution reaction.
Oxidation and Reduction: While not commonly reported, potential oxidation or reduction reactions could modify the functional groups on the molecule.
Common Reagents and Conditions
Methylation: Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMSO.
Oxidation/Reduction: Specific reagents would depend on the desired modification, such as hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for reduction.
Major Products
The primary product of interest is N¹-Methyl-1,9-pyrazoloanthrone, which is used as a negative control in JNK inhibition studies .
科学的研究の応用
Cell Signaling Studies
JNK Inhibitor II is extensively used in cell signaling research to elucidate the role of JNK in various biological processes. For instance, studies have shown that JNK activation plays a pivotal role in regulating NETosis—a form of cell death in neutrophils induced by Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The use of JNK Inhibitor II demonstrated that inhibiting JNK activity significantly suppressed NETosis without inducing apoptosis .
Cancer Research
In cancer biology, JNK signaling has been implicated in oncogenic transformation and apoptosis. Research indicates that JNK inhibitors can modulate cell proliferation in cancer cells. For example, SP600125 has been shown to activate Müllerian Inhibiting Substance Receptor II-mediated signaling pathways in reproductive tract cancer cells, suggesting potential therapeutic applications .
Kidney Disease Models
Recent studies have explored the effects of JNK inhibition on renal progenitor cells, linking JNK signaling with self-renewal and protection against ferroptosis—a form of regulated cell death associated with kidney diseases. The application of JNK inhibitors like AEG3482 (related to JNK Inhibitor II) has shown decreased proliferation and altered gene expression in urine-derived renal progenitor cells, indicating its role in nephrogenesis .
Case Study 1: NETosis Regulation
A study investigated the role of JNK in regulating NETosis induced by LPS. Neutrophils treated with the JNK inhibitor showed a marked reduction in NET formation when stimulated with LPS, highlighting the importance of JNK signaling in immune responses .
Case Study 2: Ferroptosis in Kidney Cells
In a model using urine-derived renal progenitor cells, the application of a JNK inhibitor revealed insights into the mechanisms underlying ferroptosis and its implications for chronic kidney disease. The inhibition led to decreased oxidative phosphorylation and increased lipid peroxidation, suggesting that manipulating JNK pathways could offer new strategies for kidney regeneration therapies .
作用機序
JNK Inhibitor II, Negative Control exerts its effects by acting as a negative control for JNK Inhibitor II (SP600125). It inhibits JNK2 and JNK3 only at much higher concentrations compared to SP600125, making it a useful tool to differentiate between specific and non-specific JNK inhibition. The molecular targets include JNK2 and JNK3, and the pathways involved are primarily the MAPK signaling pathways .
類似化合物との比較
To contextualize JNK Inhibitor II, Negative Control, we compare its properties with those of active JNK inhibitors and structurally related compounds. Key differentiating factors include mechanism of action , selectivity , efficacy , and pharmacokinetics (Table 1).
Table 1: Comparative Analysis of JNK Inhibitors
Key Findings from Comparative Studies
Mechanistic Specificity
- This compound lacks enzymatic or substrate-binding activity, making it ideal for isolating solvent effects. For instance, in CD147 signaling studies, it failed to block ERK or PI3K pathways, unlike active JNK inhibitors .
- In contrast, SP600125 and Compound 4 directly inhibit JNK via ATP- or substrate-competitive mechanisms, respectively. SP600125 reduced TNF-α-induced necroptosis in macrophages by 50% , while Compound 4 suppressed renal p-c-jun levels by 48% in TNF-α-challenged rats .
JNK Inhibitor I partially inhibits total JNK expression at high doses (10 μM) but is less effective than JNK Inhibitor II in blocking phosphorylation .
Pharmacokinetic Profiles Compound 4 stands out with superior PK properties: 75 mg/kg oral dosing in rats achieves sustained renal exposure (>2× EC₅₀ for 8 hr) due to low clearance and high metabolic stability .
Compound 4 outperformed earlier leads (e.g., RA/asthma Compound 1) in TNF-α models, highlighting structural optimizations like adamantyl substitution for enhanced solubility and target engagement .
Critical Notes on Experimental Design
- Validation of Controls : Studies must include both This compound and DMSO-only controls to exclude solvent artifacts, as emphasized in TLR and ERK signaling experiments .
- Dose-Response Relationships : Active inhibitors like JNK Inhibitor I require concentration optimization (e.g., 3–10 μM for partial vs. complete JNK blockade) .
- Structural Insights : The adamantyl group in Compound 4 enhances membrane permeability and target residence time, a design principle absent in classical inhibitors like SP600125 .
生物活性
JNK Inhibitor II, Negative Control (CAS 54642-23-8), is a small molecule primarily utilized in biological research to control the activity of c-Jun N-terminal kinase (JNK). It serves as a negative control for the more potent JNK inhibitor, SP600125. Understanding its biological activity is crucial for researchers studying signal transduction pathways, particularly those involving MAPK pathways.
- Chemical Formula : C₁₅H₁₀N₂O
- Molecular Weight : 234.2 g/mol
- Form : Yellow solid
- Purity : ≥97% by HPLC
- Cell Permeability : Yes
- Packaging : Packaged under inert gas to maintain stability and prevent degradation.
JNK Inhibitor II functions by inhibiting the phosphorylation activity of JNK, which is part of the MAPK signaling cascade. The compound is known to exhibit a competitive inhibition mechanism against ATP binding in the inactive state of the kinase (DFG-out conformation). This property allows it to serve as a control in experiments where JNK activity modulation is required.
Biological Activity and Applications
The biological activity of JNK Inhibitor II is characterized by its role as a negative control in various assays aimed at understanding JNK signaling pathways. Here are some key findings regarding its biological activity:
- Inhibition Profile :
- Research Applications :
Case Study 1: Schistosomiasis Research
A recent study focused on identifying potent schistosomicidal compounds involved screening for inhibitors targeting JNK pathways. The research highlighted that inhibiting JNK could affect parasite motility and survival. The study utilized JNK Inhibitor II as a control to compare the efficacy of newly identified compounds against Schistosoma mansoni .
Case Study 2: Cancer Research
In cancer biology, the modulation of JNK signaling has been linked to tumor progression and metastasis. Researchers have employed JNK Inhibitor II to delineate the role of JNK in macrophage polarization within tumor microenvironments. The inhibitor helped establish that altering JNK activity could shift macrophage responses from pro-inflammatory (M1) to anti-inflammatory (M2), influencing tumor growth dynamics .
Comparative Analysis of Inhibitors
Inhibitor | IC50 (µM) | Target Kinases | Mechanism |
---|---|---|---|
SP600125 | 40 (JNK1) | JNK1, JNK2, JNK3 | Competitive ATP binding |
JNK Inhibitor II | 18 (JNK2) | JNK2 | Competitive ATP binding |
Other Type II Inhibitors | Varies | Various PKs | DFG-out conformation binding |
Q & A
Basic Research Questions
Q. What is the primary role of JNK Inhibitor II, Negative Control in experimental design, and how does it differ from active JNK inhibitors?
this compound is a methylated analog of SP600125 (a JNK inhibitor) designed to serve as a negative control. It lacks significant inhibitory activity against JNK isoforms (IC50: 18 µM for JNK2, 24 µM for JNK3) compared to active inhibitors like SP600125 (IC50: 0.04–0.09 µM). Its role is to validate that observed effects in experiments are due to JNK pathway inhibition and not off-target or solvent-related artifacts. For example, in studies on AMF-induced MMP3 expression, the negative control showed no effect on pro-MMP3 production, confirming the specificity of JNK inhibition .
Q. How should researchers validate the efficacy of this compound in kinase inhibition assays?
- Step 1: Compare its IC50 values with active JNK inhibitors (e.g., SP600125) using kinase selectivity panels to confirm minimal JNK inhibition .
- Step 2: Include parallel experiments with the negative control and active inhibitor at matched concentrations (e.g., 200 nM for both) to assess specificity.
- Step 3: Use Western blotting to monitor downstream targets (e.g., c-Jun phosphorylation) to verify lack of pathway modulation by the negative control .
Q. What experimental design considerations are critical when using this compound?
- Control Groups: Include both untreated and solvent (e.g., DMSO) controls to isolate inhibitor-specific effects .
- Dose Optimization: Use concentrations below its IC50 (e.g., ≤20 µM) to avoid confounding inhibition .
- Reagent Validation: Confirm lot-specific activity and purity via mass spectrometry or HPLC .
Advanced Research Questions
Q. How can researchers address contradictory results when this compound exhibits unexpected inhibitory activity?
- Mechanistic Analysis: Perform dose-response assays to determine if observed effects occur at concentrations above its IC50, suggesting off-target activity .
- Pathway Crosstalk: Evaluate interactions with related pathways (e.g., ERK, p38 MAPK) using inhibitors like U0126 (MEK inhibitor) or SB202190 (p38 inhibitor) to rule out compensatory signaling .
- Replicate Studies: Conduct independent replication in another lab to exclude technical variability .
Q. What molecular mechanisms could explain off-target effects of this compound in complex biological systems?
- Kinase Promiscuity: At high concentrations (>20 µM), it may weakly inhibit structurally similar kinases (e.g., TrkB, IC50: 0.899 µM) .
- Epigenetic Modulation: Indirect effects on histone acetylation via crosstalk with JNK-dependent pathways (e.g., P300/PCAF binding to MEF2A promoters) .
- Cellular Stress Responses: Artifacts from prolonged exposure to DMSO or solvent-induced cytotoxicity .
Q. How should researchers statistically analyze data involving this compound to ensure rigor?
- Power Analysis: Predefine sample sizes using tools like G*Power to detect effect sizes (e.g., Cohen’s d ≥0.8) .
- Error Reporting: Use standard deviation (SD) for biological replicates and standard error (SE) for technical replicates .
- Blinding: Implement blinding during data collection and analysis to minimize bias .
Q. What strategies are effective for combining this compound with other pathway inhibitors (e.g., NFκB or p38 inhibitors)?
- Sequential Dosing: Pre-treat cells with the negative control before adding other inhibitors to avoid solubility or toxicity issues .
- Combinatorial IC50 Testing: Use checkerboard assays to identify non-antagonistic concentrations .
- Pathway Mapping: Validate interactions via phospho-protein arrays or RNA-seq to detect unintended pathway activation .
Q. Methodological Best Practices
- Reagent Documentation: Record lot numbers, storage conditions (-20°C in desiccated form), and solvent preparation steps (e.g., DMSO stocks at 30 mM) .
- Data Transparency: Share raw data (e.g., Western blot densitometry) and analysis scripts via repositories like GitHub .
- Ethical Reporting: Disclose excluded data points (e.g., outlier removal criteria) and conflicts of interest .
特性
IUPAC Name |
14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZGYELAMAOARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。